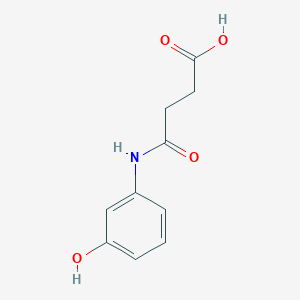

4-(3-Hydroxyanilino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Hydroxyanilino)-4-oxobutanoic acid, also known as 4-hydroxy-3-anilinobutanoic acid, is an important organic compound that has a wide range of applications in the fields of biochemistry and physiology. It is a derivative of aniline, a common aromatic amine, and is used as a building block in the synthesis of various compounds. 4-(3-Hydroxyanilino)-4-oxobutanoic acid has been studied extensively for its biochemical and physiological effects, as well as for its applications in research and laboratory experiments.

科学的研究の応用

Inhibitor of Raf Kinase

The compound has been used in the design and synthesis of 4-anilinoquinazolines as selective B-Raf/B-Raf V600E and potent EGFR/VEGFR2 kinase inhibitors . This application is particularly relevant in the field of cancer research, where these kinases play a crucial role.

Inhibitor of RET Kinase

Substituted 4-(3-hydroxyanilino)-quinoline compounds, which include “4-(3-Hydroxyanilino)-4-oxobutanoic acid”, have been identified as potent inhibitors of RET kinase . This has potential implications for the treatment of medullary and papillary thyroid cancer .

Inhibitor of EGFR/VEGFR2 Kinase

The compound has shown potent inhibitory activity against EGFR and VEGFR2 kinases . These kinases are often overexpressed in various types of cancers, making them attractive targets for therapeutic intervention.

Inhibitor of Src Family Kinases

The compound has been identified as a small-molecule inhibitor of src family kinases . Src family kinases are involved in the regulation of various cellular processes, including cell division, migration, and survival.

Potential Therapeutic Agent for Melanoma

Despite having good potency for B-Raf and B-Raf V600E in enzymatic assays, the compound was less active to inhibit melanoma A375 cells which proliferate due to constitutively activated B-Raf 600E . This suggests that the compound might bind to the inactive conformations of B-Raf and B-Raf V600E .

Drug Design and Synthesis

The compound has been used in the design and synthesis of other compounds with potential therapeutic applications . This highlights its utility in the field of drug design and synthesis.

作用機序

Target of Action

4-(3-Hydroxyanilino)-4-oxobutanoic acid primarily targets cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle. CDKs control the progression of cells through the cell cycle by phosphorylating specific substrates .

Mode of Action

This compound interacts with CDKs by binding to their active sites, inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest. The binding affinity and specificity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid for CDKs make it a potent inhibitor .

Biochemical Pathways

The inhibition of CDKs by 4-(3-Hydroxyanilino)-4-oxobutanoic acid affects several biochemical pathways:

- DNA Repair Pathway : CDK inhibition can also affect DNA repair mechanisms, as CDKs are involved in the regulation of DNA repair proteins .

Pharmacokinetics

The pharmacokinetics of 4-(3-Hydroxyanilino)-4-oxobutanoic acid include:

- Excretion : It is excreted via the kidneys, with a half-life that allows for sustained inhibition of CDKs .

Result of Action

At the molecular level, the inhibition of CDKs by 4-(3-Hydroxyanilino)-4-oxobutanoic acid results in:

- Inhibition of Tumor Growth : In cancer cells, this results in reduced proliferation and potential tumor regression .

Action Environment

Environmental factors can significantly influence the efficacy and stability of 4-(3-Hydroxyanilino)-4-oxobutanoic acid:

- Presence of Enzymes : Enzymatic activity in the liver and other tissues can affect the metabolism and bioavailability of the compound .

: DrugBank

特性

IUPAC Name |

4-(3-hydroxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCMBBJHYNTEAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359173 |

Source

|

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

CAS RN |

16141-43-8 |

Source

|

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)